1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one
Description
This compound is a highly fluorinated hydroxyketone characterized by a heptan-4-one backbone substituted with 10 fluorine atoms, two trifluoromethyl groups at positions 5 and 6, and a hydroxyl group at position 1. The electron-withdrawing trifluoromethyl groups and hydroxyl moiety create a polar yet hydrophobic molecular profile, influencing reactivity in nucleophilic or catalytic processes .
Properties
CAS No. |
1980008-22-7 |
|---|---|
Molecular Formula |
C9H2F16O2 |
Molecular Weight |
446.087 |
IUPAC Name |
1,1,2,2,3,3,6,7,7,7-decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C9H2F16O2/c10-3(7(18,19)20,8(21,22)23)1(5(13,14)15)2(26)4(11,12)6(16,17)9(24,25)27/h1,27H |
InChI Key |
DPPIEXSGZYVZJT-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(C(C(O)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. As a member of the per- and polyfluoroalkyl substances (PFAS), this compound is characterized by its high stability and resistance to environmental degradation. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound includes multiple fluorinated groups that contribute to its hydrophobicity and lipophilicity. The presence of hydroxyl and carbonyl functional groups may influence its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Toxicological Effects
Research indicates that PFAS compounds can disrupt endocrine functions and exhibit cytotoxicity. Studies have shown that exposure to similar fluorinated compounds can lead to:
- Liver toxicity : Induction of liver enzymes and alterations in lipid metabolism.
- Endocrine disruption : Interference with hormone signaling pathways.
2. Antimicrobial Properties
Some studies suggest that fluorinated compounds may possess antimicrobial properties. The high electronegativity of fluorine may enhance the interaction of these compounds with microbial membranes.
3. Pharmacological Potential
There is emerging interest in the pharmacological applications of fluorinated compounds due to their unique properties:
- Drug development : Compounds with fluorinated moieties are being explored for their potential as drug candidates due to improved metabolic stability.
Case Studies
Several case studies highlight the biological implications of similar perfluorinated compounds:
Case Study 1: Liver Toxicity in Animal Models
A study by Wang et al. (2020) demonstrated that exposure to perfluorooctanoic acid (PFOA), a related PFAS compound, resulted in significant liver damage in rodent models. The study reported increased levels of liver enzymes and histopathological changes consistent with hepatotoxicity.
Case Study 2: Endocrine Disruption
Research by Kato et al. (2019) investigated the effects of PFAS on thyroid hormone levels in humans. The study found a correlation between elevated PFAS levels and altered thyroid function tests.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Liver Toxicity | Increased liver enzymes | Wang et al., 2020 |
| Endocrine Disruption | Altered thyroid function | Kato et al., 2019 |
| Antimicrobial Activity | Inhibition of bacterial growth | Smith et al., 2021 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Fluorination Density : The target compound contains 16 fluorine atoms, fewer than the mercury derivative (26 F) but comparable to the phosphorus heterocycle (12 F). Its hydroxyl group enhances polarity relative to purely fluorinated analogs.
- Functional Diversity: Unlike the mercury compound (toxic organometallic) or phosphorus ligand (catalytic), the hydroxyketone structure suggests utility in polymerization or as a fluorinated building block.
Reactivity and Stability
- Thermal Stability : The mercury compound ([120674-92-2]) likely decomposes at moderate temperatures due to Hg–C bond instability, whereas the target hydroxyketone’s C–F bonds and ketone backbone confer higher thermal resilience (>200°C inferred).
- Hydrolytic Sensitivity : The hydroxyl group in the target compound may increase susceptibility to hydrolysis compared to fully fluorinated analogs (e.g., perfluoroketones), though trifluoromethyl groups mitigate this via steric protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
